

Technical Guide: Physical Properties of 1-(2-Bromoethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethyl)-1H-1,2,4-triazole

Cat. No.: B1345338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules. Understanding the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a building block for more complex molecules. This technical guide provides a summary of the available physical and computational data for **1-(2-Bromoethyl)-1H-1,2,4-triazole** and outlines general experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

While extensive experimental data for **1-(2-Bromoethyl)-1H-1,2,4-triazole** is not widely available in published literature, a compilation of its known properties from chemical suppliers and computational models is presented below. A Safety Data Sheet (SDS) for the compound describes it as a colorless to tan liquid; however, it explicitly states that the melting and boiling points have not been determined.

Summary of Physical and Chemical Data

Property	Value	Source
Molecular Formula	C ₄ H ₆ BrN ₃	ChemScene[1]
Molecular Weight	176.01 g/mol	ChemScene[1]
Physical Form	Colorless to tan liquid	Accela ChemBio Inc.
Melting Point	Not determined	Accela ChemBio Inc.
Boiling Point	Not determined	Accela ChemBio Inc.
Purity	≥98%	ChemScene[1]
CAS Number	783262-04-4	ChemScene[1]

Computational Data (Predicted)

Property	Value	Source
Topological Polar Surface Area (TPSA)	30.71 Å ²	ChemScene[1]
LogP	0.673	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Hydrogen Bond Donors	0	ChemScene[1]
Rotatable Bonds	2	ChemScene[1]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **1-(2-Bromoethyl)-1H-1,2,4-triazole** are not available, the following are detailed, generalized methodologies for determining the key physical properties of a similar organic compound.

Melting Point Determination (for solid compounds)

- Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

- Procedure:

- A small, dry sample of the crystalline compound is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

- Apparatus: Distillation apparatus consisting of a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.

- Procedure:

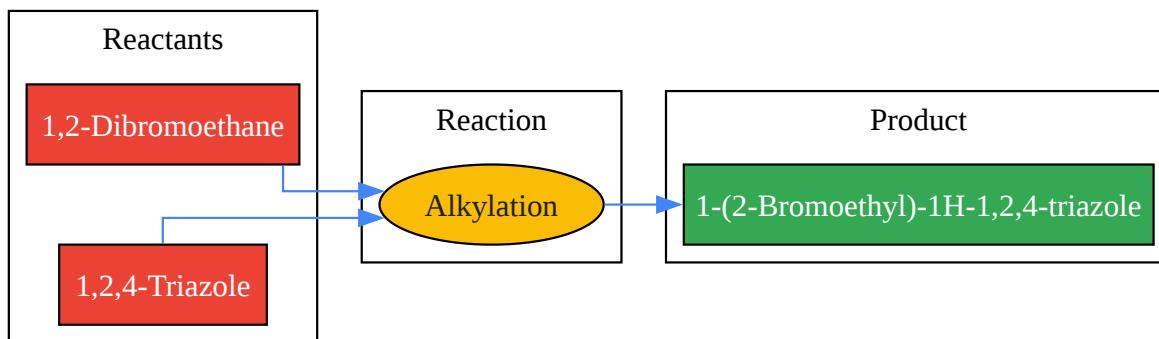
- The liquid sample is placed in the round-bottom flask with boiling chips.
- The apparatus is assembled for simple distillation.
- The flask is heated gently.
- The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature, at a given atmospheric pressure, is the boiling point. For greater accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Density Measurement

- Apparatus: Pycnometer (a specific volume glass flask) and an analytical balance.

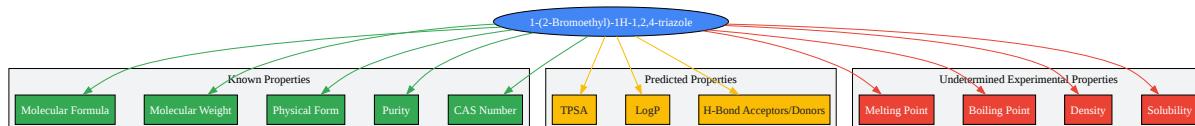
- Procedure:

- The empty pycnometer is weighed.


- It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.
- The density of the sample is calculated using the formula: $\text{Density}_{\text{sample}} = (\text{mass}_{\text{sample}} / \text{mass}_{\text{reference}}) * \text{Density}_{\text{reference}}$

Solubility Determination

- Procedure (Qualitative):
 - A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).
 - The mixture is agitated at a constant temperature.
 - Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be repeated with various polar and non-polar solvents.
- Procedure (Quantitative - Shake-Flask Method):
 - An excess amount of the solid or liquid solute is added to a known volume of the solvent in a flask.
 - The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove undissolved solute.
 - The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).


Visualizations

As no specific signaling pathways or complex experimental workflows involving **1-(2-Bromoethyl)-1H-1,2,4-triazole** are documented, the following diagrams illustrate a general synthetic route and the logical flow of the available data.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **1-(2-Bromoethyl)-1H-1,2,4-triazole**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of available data for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-(2-Bromoethyl)-1H-1,2,4-triazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345338#1-2-bromoethyl-1h-1-2-4-triazole-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com